1-Cyclohexyl-2-methylpropyl butyrate
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Overview
Description
1-Cyclohexyl-2-methylpropyl butyrate is an organic compound with the molecular formula C14H26O2. It is an ester formed from the reaction between butyric acid and 1-cyclohexyl-2-methylpropanol. This compound is known for its pleasant fruity odor, making it useful in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-2-methylpropyl butyrate can be synthesized through esterification. The typical method involves the reaction of butyric acid with 1-cyclohexyl-2-methylpropanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. This method allows for the efficient production of large quantities of the ester. The reactants are continuously fed into a reactor, and the product is continuously removed, which helps in maintaining the reaction equilibrium and improving yield .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-2-methylpropyl butyrate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butyric acid and 1-cyclohexyl-2-methylpropanol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohol, acid or base catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Major Products
Hydrolysis: Butyric acid and 1-cyclohexyl-2-methylpropanol.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
1-Cyclohexyl-2-methylpropyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, particularly in the context of its fragrance properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-2-methylpropyl butyrate primarily involves its hydrolysis to butyric acid and 1-cyclohexyl-2-methylpropanol. Butyric acid is known to have various biological effects, including anti-inflammatory properties and the ability to modulate gene expression through histone modification. The ester itself may interact with olfactory receptors, contributing to its fragrance properties .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-2-methylpropyl acetate: Similar structure but with an acetate group instead of a butyrate group.
1-Cyclohexyl-2-methylpropyl propionate: Similar structure but with a propionate group instead of a butyrate group.
Cyclohexyl butyrate: Lacks the 2-methylpropyl group, simpler structure.
Uniqueness
1-Cyclohexyl-2-methylpropyl butyrate is unique due to its specific ester linkage and the presence of both cyclohexyl and 2-methylpropyl groups.
Properties
CAS No. |
63573-83-1 |
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Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
(1-cyclohexyl-2-methylpropyl) butanoate |
InChI |
InChI=1S/C14H26O2/c1-4-8-13(15)16-14(11(2)3)12-9-6-5-7-10-12/h11-12,14H,4-10H2,1-3H3 |
InChI Key |
ZENUMDIFMRNKGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C1CCCCC1)C(C)C |
Origin of Product |
United States |
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